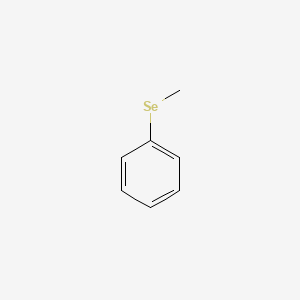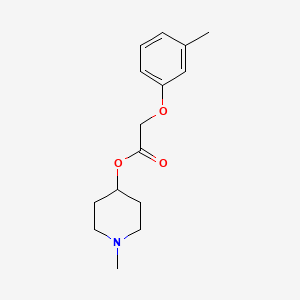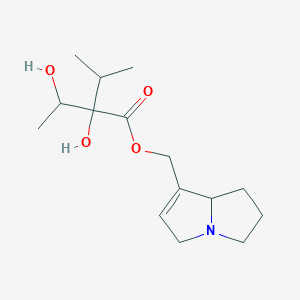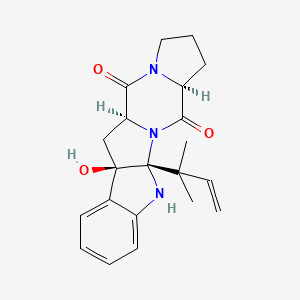
Methylseleno benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylseleno benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a methyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylseleno benzene can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with selenium, followed by the addition of methyl iodide. The reaction proceeds as follows: [ \text{PhMgBr} + \text{Se} \rightarrow \text{PhSeMgBr} ] [ \text{PhSeMgBr} + \text{CH}_3\text{I} \rightarrow \text{PhSeCH}_3 + \text{MgBrI} ]
Industrial Production Methods: Industrial production of methyl phenyl selenide typically involves the use of selenium powder and methyl iodide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methylseleno benzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to methyl phenyl selenoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced back to its selenide form using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation: Methyl phenyl selenoxide.
Reduction: this compound.
Substitution: Various substituted selenides depending on the reagents used.
Scientific Research Applications
Methylseleno benzene has several applications in scientific research:
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential anticancer and chemopreventive activities.
Industry: Utilized in the production of selenium-containing materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl phenyl selenide involves its ability to undergo redox reactions, which can modulate cellular redox states. The compound can interact with various molecular targets, including enzymes and proteins involved in oxidative stress responses. Its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage.
Comparison with Similar Compounds
Phenyl selenide: Similar structure but lacks the methyl group.
Methyl selenide: Similar structure but lacks the phenyl group.
Diphenyl selenide: Contains two phenyl groups instead of one methyl and one phenyl group.
Uniqueness: Methylseleno benzene is unique due to its balanced structure, which imparts both lipophilic and hydrophilic properties. This makes it a versatile compound in various chemical reactions and applications. Its ability to undergo selective oxidation and reduction reactions also sets it apart from other selenides.
Properties
CAS No. |
4346-64-9 |
|---|---|
Molecular Formula |
C7H8Se |
Molecular Weight |
171.11 g/mol |
IUPAC Name |
methylselanylbenzene |
InChI |
InChI=1S/C7H8Se/c1-8-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
CMWZAOHBWAWUGF-UHFFFAOYSA-N |
SMILES |
C[Se]C1=CC=CC=C1 |
Canonical SMILES |
C[Se]C1=CC=CC=C1 |
Key on ui other cas no. |
4346-64-9 |
Synonyms |
methyl phenyl selenide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B1216153.png)


![[4-[(2-Fluorophenyl)methoxy]phenyl]-(1-pyrrolidinyl)methanethione](/img/structure/B1216156.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B1216161.png)







